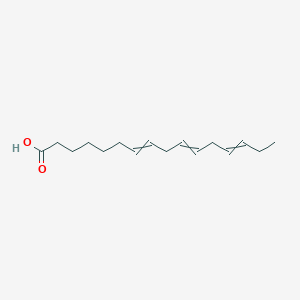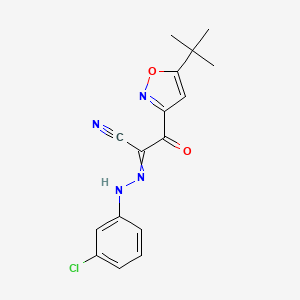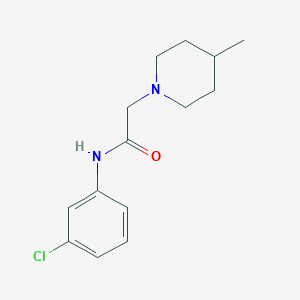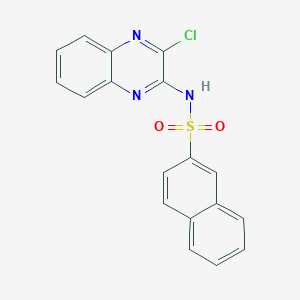
Hexadeca-7,10,13-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadeca-7,10,13-trienoic acid is a natural product found in Brassica napus with data available.
Applications De Recherche Scientifique
Presence in Angiosperms Hexadeca-7,10,13-trienoic acid is identified in the leaf lipids of various angiosperm species. It is notably concentrated in monogalactosyl diglyceride and diglyceride fractions of these lipids (Jamieson & Reid, 1971).
Role in Arabidopsis In Arabidopsis thaliana, hexadeca-7,10,13-trienoic acid is one of the most abundant fatty acids and a functional component of thylakoid membranes. The fad5 mutant of Arabidopsis, which lacks the enzyme responsible for the synthesis of this acid, shows a reduced chlorophyll content and a slower recovery rate after photoinhibition (Heilmann et al., 2004).
Isolation from Aquatic Plants This fatty acid has also been isolated from the aquatic plant Elodea canadensis, highlighting its presence in diverse plant species (Previtera, Merola, & Monaco, 1985).
Fatty Acid Balance in Plant Tissues It is used to distinguish two types of plants based on their (n-3) trienoic fatty acid composition in photosynthetic tissues, indicating its significance in plant biology and chemotaxonomy (Mongrand et al., 1998).
Biofuel Production A study on Botrytis cinerea lipase for biofuel production identified hexadeca-7,10,13-trienoic acid as a potential substrate for biofuel synthesis, suggesting its use in energy production (Fatma et al., 2021).
Role in Fatty Acid Metabolism Research has explored its synthesis and metabolism, particularly in the rat, contributing to our understanding of fatty acid metabolic pathways (Sprecher, 1968).
Antibiotic Properties Its derivative, cis-hexadeca-4,7,10,13-tetraenoic acid, isolated from the alga Scenedesmus obliquus, has been found to have antibiotic properties, indicating potential medical applications (Akhunov et al., 1978).
Insecticidal Activity A study synthesized isomers of hexadeca-2,4,8,10-tetraenoic acid and assessed their insecticidal activities, suggesting potential in pest control (Meisters & Wailes, 1960).
Role in Leaf Cell Maturation It plays a role in the regulation of the level of trienoic fatty acids during leaf cell maturation in plants, indicating its significance in plant development (Horiguchi et al., 1996).
Propriétés
Numéro CAS |
2271-35-4 |
|---|---|
Nom du produit |
Hexadeca-7,10,13-trienoic acid |
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
hexadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18) |
Clé InChI |
KBGYPXOSNDMZRV-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCCCCCC(=O)O |
Synonymes |
7,10,13-hexadecatrienoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1225131.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone](/img/structure/B1225137.png)
![N-[2,2-dimethyl-3-[[oxo(thiophen-2-yl)methyl]amino]propyl]-2-thiophenecarboxamide](/img/structure/B1225138.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B1225141.png)
![N-(4-acetamidophenyl)-2-[5-(1-piperidinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1225144.png)
![2-[(2,4-dimethoxyphenyl)methyl-methylamino]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1225147.png)

![1-(4-ethoxyphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1225152.png)

![[2-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1225155.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide](/img/structure/B1225157.png)
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1225159.png)